

# Spectroscopic Characterization of 6-chloro-N-methylpyridin-2-amine: A Technical Guide

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## Compound of Interest

Compound Name: 6-chloro-N-methylpyridin-2-amine

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This technical guide provides a comprehensive overview of the spectroscopic properties of **6-chloro-N-methylpyridin-2-amine**, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed predicted data and standardized experimental protocols for NMR, IR, and MS analysis.

## Introduction

**6-chloro-N-methylpyridin-2-amine** is a substituted pyridine derivative with significant potential in the synthesis of novel bioactive compounds and functional materials. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and quality control during synthesis and application. Due to the limited availability of public experimental data, this guide presents a combination of predicted spectroscopic data and established analytical methodologies to support research and development activities involving this compound.

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **6-chloro-N-methylpyridin-2-amine**. These predictions are based on established computational models and provide a reliable reference for experimental verification.

## Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **6-chloro-N-methylpyridin-2-amine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.4	Doublet of Doublets	1H	H-4
~6.7	Doublet	1H	H-5
~6.5	Doublet	1H	H-3
~5.0	Broad Singlet	1H	N-H
~2.9	Singlet	3H	N-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **6-chloro-N-methylpyridin-2-amine**

Chemical Shift ( $\delta$ ) ppm	Assignment
~159	C-2
~150	C-6
~138	C-4
~112	C-5
~106	C-3
~29	N-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm

## Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for **6-chloro-N-methylpyridin-2-amine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450-3350	Medium	N-H Stretch (Secondary Amine)
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch (N-CH <sub>3</sub> )
1600-1550	Strong	C=C Stretch (Pyridine Ring)
1500-1400	Strong	C=N Stretch (Pyridine Ring)
1335-1250	Strong	Aromatic C-N Stretch[1]
800-700	Strong	C-Cl Stretch

## Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for **6-chloro-N-methylpyridin-2-amine**

m/z	Relative Intensity (%)	Assignment
142/144	100/33	[M] <sup>+</sup> (Molecular Ion, <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
127/129	60/20	[M-CH <sub>3</sub> ] <sup>+</sup>
107	40	[M-Cl] <sup>+</sup>
78	50	[C <sub>5</sub> H <sub>4</sub> N] <sup>+</sup> (Pyridyl fragment)

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **6-chloro-N-methylpyridin-2-amine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum with a spectral width of 12 ppm, centered at 6 ppm.
  - Use a 30-degree pulse width and a relaxation delay of 2 seconds.
  - Accumulate 16 scans for a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum with a spectral width of 220 ppm, centered at 110 ppm.
  - Use a 30-degree pulse width and a relaxation delay of 5 seconds.
  - Accumulate 1024 scans.
- Data Processing: Process the acquired free induction decays (FIDs) with an exponential window function and Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a thin film of the sample on a KBr plate or utilize an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
  - Collect the sample spectrum over a range of  $4000\text{-}400\text{ cm}^{-1}$ .

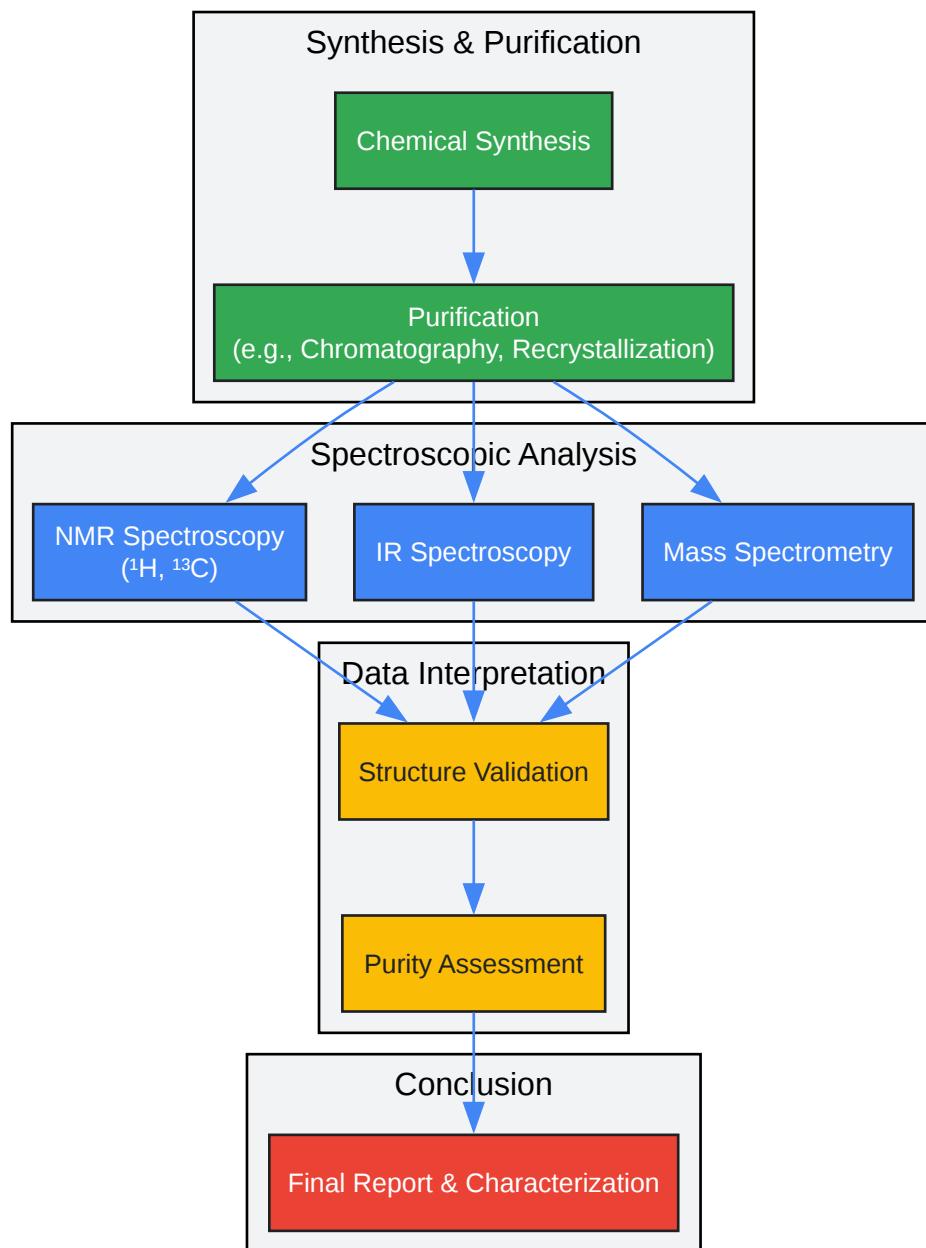
- Co-add 32 scans at a resolution of  $4 \text{ cm}^{-1}$ .
- Data Processing: Perform a background subtraction from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
- Data Acquisition:
  - For EI, use an ionization energy of 70 eV.
  - For ESI, dissolve the sample in a suitable solvent (e.g., methanol/water) and infuse it into the source.
  - Acquire the mass spectrum over a mass-to-charge ( $m/z$ ) range of 50-500.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like **6-chloro-N-methylpyridin-2-amine**.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational set of data and protocols to aid in the spectroscopic analysis of **6-chloro-N-methylpyridin-2-amine**. Researchers are encouraged to use this information as a starting point for their experimental work.

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## References

- 1. [orgchemboulder.com](http://orgchemboulder.com) [orgchemboulder.com]
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